

potential off-target effects of L-165041 at high concentrations

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Compound of Interest

Compound Name: L-165041

Cat. No.: B1673701

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Technical Support Center: L-165,041

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-165,041, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of L-165,041 and what are its known off-targets?

A1: The primary target of L-165,041 is the Peroxisome Proliferator-Activated Receptor delta (PPAR δ), for which it is a potent agonist.[1][2] However, at higher concentrations, L-165,041 can interact with other PPAR subtypes. It has been shown to have partial agonist activity on PPAR γ and full agonist activity on PPAR α .[3]

Q2: I am observing anti-angiogenic effects in my experiment with L-165,041. Is this an expected on-target effect of PPAR δ activation?

A2: Not necessarily. Studies have demonstrated that L-165,041 can inhibit Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis in a PPARδ-independent manner.[1][4] This antiangiogenic effect is attributed to the suppression of cell cycle progression.[4] Therefore, if you are observing anti-angiogenic effects, it could be an off-target activity of the compound, especially at higher concentrations.



Q3: My results show inhibition of vascular smooth muscle cell (VSMC) proliferation. Is this a known off-target effect of L-165,041?

A3: Yes, this is a documented PPAR δ -independent effect of L-165,041. At concentrations around 10 μ M, L-165,041 has been shown to inhibit Platelet-Derived Growth Factor (PDGF)-induced proliferation and migration of rat VSMCs.[1]

Q4: What is the mechanism behind the PPAR δ -independent anti-angiogenic effects of L-165,041?

A4: The PPARδ-independent anti-angiogenic effects of L-165,041 are linked to its influence on cell cycle regulation. Specifically, it has been shown to reduce the number of endothelial cells in the S phase of the cell cycle. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin A, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4.[4] Consequently, the phosphorylation of the retinoblastoma protein (Rb) is suppressed, leading to cell cycle arrest.[4]

Troubleshooting Guide

Issue: Unexpected Phenotype Observed

If you observe a phenotype in your experiment that is inconsistent with the known functions of PPAR δ activation, it may be due to an off-target effect of L-165,041, especially when using high concentrations.

Troubleshooting Steps:

- Concentration-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.
- Use a Structurally Different PPARδ Agonist: To confirm if the effect is specific to L-165,041 and not a general consequence of PPARδ activation, use a structurally unrelated PPARδ agonist as a control. If the unexpected phenotype is not observed with the alternative agonist, it is likely an off-target effect of L-165,041.



PPARδ Knockdown or Antagonist: To definitively determine if the effect is PPARδindependent, you can either use siRNA to knock down PPARδ expression or co-treat with a
PPARδ antagonist. If the phenotype persists under these conditions, it is confirmed to be a
PPARδ-independent off-target effect.[4]

Data Presentation

Table 1: Binding Affinity of L-165,041 for PPAR Subtypes

Target	Binding Affinity (Ki) Notes	
PPARδ	6 nM	Primary Target
PPARy	~730 nM	Off-target

This table summarizes the reported binding affinities of L-165,041 for different PPAR subtypes. [1]

Table 2: Summary of Known Off-Target Effects of L-165,041 at High Concentrations

Observed Effect	Cellular Context	Concentration	PPARδ- Dependent?
Inhibition of Angiogenesis	Human Umbilical Vein Endothelial Cells (HUVECs)	1-10 μΜ	No
Inhibition of Cell Proliferation and Migration	Rat Vascular Smooth Muscle Cells (rVSMCs)	10 μΜ	No
Partial Agonism	-	-	N/A
Full Agonism	-	-	N/A

This table outlines the documented off-target effects of L-165,041 observed at higher concentrations.[1][3][4]



Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the off-target effects of L-165,041 against a panel of protein kinases.

Objective: To identify potential kinase off-targets of L-165,041.

Methodology:

- Compound Preparation:
 - Prepare a 10 mM stock solution of L-165,041 in dimethyl sulfoxide (DMSO).
 - Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 μM down to 1 nM).
- Assay Plate Preparation:
 - Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX's KINOMEscan) or a similar in-house platform. These services typically provide plates with a broad panel of recombinant kinases.
 - To each well containing a specific kinase, add the kinase's respective substrate and ATP at a concentration near its Km value.
- Compound Addition:
 - Add the diluted L-165,041 or a vehicle control (DMSO) to the appropriate wells.
- Incubation and Detection:
 - Incubate the plates at the temperature and for the duration recommended by the assay provider.
 - Measure kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo) or fluorescence.



Data Analysis:

- Calculate the percent inhibition of each kinase at each concentration of L-165,041.
- Determine the IC50 value for any kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of L-165,041 to potential off-targets within a cellular context.

Objective: To validate the engagement of L-165,041 with potential intracellular off-targets.

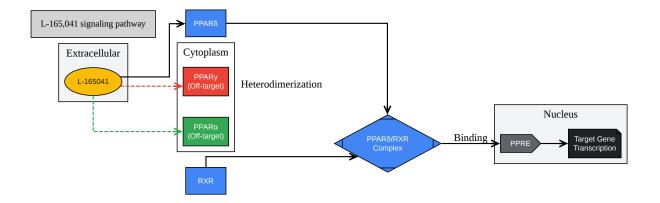
Methodology:

- Cell Treatment:
 - Culture cells that express the potential off-target protein.
 - Treat the cells with a high concentration of L-165,041 (e.g., 10-50 μM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
- Heating:
 - Harvest the cells and resuspend them in a suitable buffer.
 - Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes). Ligand binding will stabilize the target protein, increasing its melting temperature.
- Pelleting and Supernatant Collection:
 - Centrifuge the heated samples to pellet the aggregated, denatured proteins.
 - Carefully collect the supernatant containing the soluble proteins.
- Protein Detection:



- Analyze the amount of the soluble target protein in the supernatant using Western blotting or other protein detection methods like mass spectrometry.
- Data Analysis:
 - Plot the amount of soluble protein as a function of temperature for both the L-165,041treated and vehicle-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of L-165,041 indicates direct binding to the target protein.

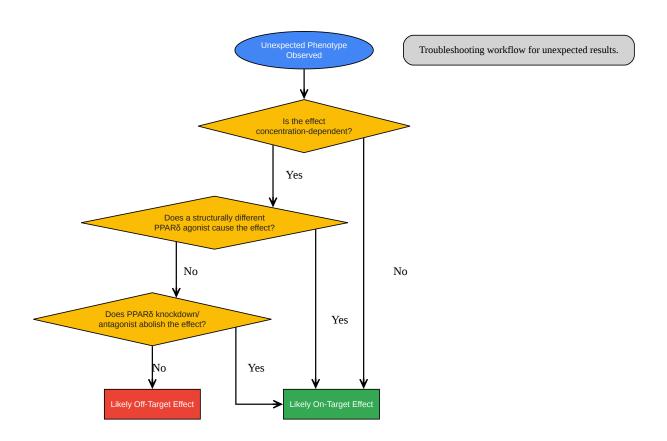
Mandatory Visualizations



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Caption: L-165,041 primary and off-target signaling through PPARs.

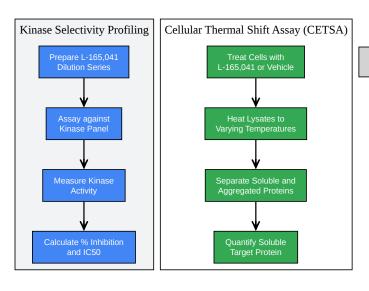




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Caption: Workflow for troubleshooting unexpected experimental results.





Experimental workflows for off-target identification.

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Caption: Workflows for identifying potential off-target interactions.

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